2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile
CAS No.: 188477-81-8
Cat. No.: VC5298067
Molecular Formula: C12H8N4O
Molecular Weight: 224.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188477-81-8 |
|---|---|
| Molecular Formula | C12H8N4O |
| Molecular Weight | 224.223 |
| IUPAC Name | 2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3 |
| Standard InChI Key | WRCFHZAGPBWRQP-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Properties
The compound has the molecular formula C₁₂H₈N₄O and a molecular weight of 224.22 g/mol . Key identifiers include:
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IUPAC Name: {[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile
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SMILES:
Cc1nc2ccc(cc2o1)NC=C(C#N)C#N
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 390.4 ± 42.0 °C (760 mmHg) | |
| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) | |
| Polarizability | 24.8 ± 0.5 ×10⁻²⁴ cm³ |
Structural Features
The molecule consists of:
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A 2-methylbenzoxazole ring, where the methyl group enhances electron-donating effects.
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An aminomethylene malononitrile side chain, introducing strong electron-withdrawing character via cyano groups .
X-ray diffraction studies of analogous benzoxazole derivatives (e.g., ) reveal intramolecular hydrogen bonds and π-π stacking, which stabilize the crystal lattice and influence optoelectronic behavior.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via condensation reactions between 2-methyl-1,3-benzoxazol-6-amine (CAS 5676-60-8) and malononitrile derivatives . A plausible method involves:
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Refluxing 2-methylbenzoxazol-6-amine with malononitrile in ethanol or acetic acid.
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Catalytic enhancement using piperidine or amberlyst-15 to accelerate imine formation .
Table 2: Representative Synthetic Conditions
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of malononitrile, followed by dehydration to form the conjugated system. DFT studies on related compounds ( ) suggest that the planar geometry of the aminomethylene group facilitates π-electron delocalization, critical for fluorescence properties.
Spectroscopic and Crystallographic Data
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~2212 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the presence of cyano and imine groups .
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¹H NMR: Signals at δ 2.55 ppm (methyl group) and δ 7.3–7.8 ppm (aromatic protons) align with the benzoxazole scaffold .
Crystallographic Analysis
While direct data for this compound is limited, studies on similar structures (e.g., ) show:
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Monoclinic crystal system (space group P2₁/c).
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Intermolecular C–H···N hydrogen bonds and π-π interactions (3.5–4.0 Å stacking distances) .
Applications and Functional Properties
Optoelectronic Materials
The compound’s extended conjugation and electron-deficient cyano groups make it a candidate for:
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Organic light-emitting diodes (OLEDs): Proton-transfer tautomer emission (λₑₘ ≈ 658 nm in ethyl acetate) suggests utility in red-emitting layers .
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Nonlinear optical materials: High polarizability (24.8 ×10⁻²⁴ cm³) indicates potential in photonic devices .
Medicinal Chemistry
Benzoxazole derivatives exhibit antitumor and antimicrobial activities . While specific data for this compound is scarce, structural analogs show:
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